molecular formula C14H17N3O3S B7571313 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide

Cat. No.: B7571313
M. Wt: 307.37 g/mol
InChI Key: DNDVYLMNPUPWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is a quinoxaline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoxalines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds, followed by sulfonylation and carboxamidation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry approaches are often employed to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized quinoxaline derivatives .

Scientific Research Applications

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of advanced materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl and carboxamide groups contribute to its stability, reactivity, and potential therapeutic effects, distinguishing it from other quinoxaline derivatives .

Properties

IUPAC Name

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-10-11(5-2)16-13-8-9(6-7-12(13)15-10)14(18)17-21(3,19)20/h6-8H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDVYLMNPUPWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NS(=O)(=O)C)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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